tert-Butyl 3-(2-(chloromethoxy)-2-oxoethyl)pyrrolidine-1-carboxylate

Description

Systematic IUPAC Nomenclature and Structural Representation

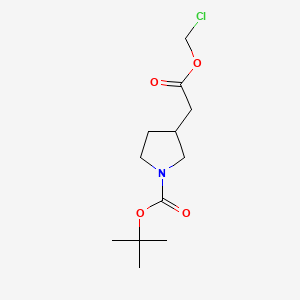

The IUPAC name for this compound is tert-butyl (3S)-3-[2-(chloromethoxy)-2-oxoethyl]pyrrolidine-1-carboxylate , reflecting its stereochemistry and functional groups. The pyrrolidine ring is substituted at the C3 position with a 2-(chloromethoxy)-2-oxoethyl group, while the nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group. The (S)-configuration at C3 is critical for its stereochemical identity, as confirmed by PubChem’s computed descriptors.

The structural formula can be represented as:

SMILES : CC(C)(C)OC(=O)N1CCCC@HCC(=O)OCCl

InChIKey : JKWZMMBKLGOZGU-VIFPVBQESA-N

The 2D structure highlights the pyrrolidine ring (five-membered saturated nitrogen heterocycle), the Boc group (tert-butyl ester linked to the ring nitrogen), and the chloromethoxy-oxoethyl side chain at C3.

Alternative Synonyms and Registry Identifiers

This compound is cataloged under multiple identifiers:

Molecular Formula and Weight Analysis

The molecular formula C₁₂H₂₀ClNO₄ corresponds to a monoisotopic mass of 277.1081 Da and an exact mass of 277.1080858 Da. Key molecular properties include:

The Boc group contributes to the compound’s lipophilicity (XLogP3 = 2.0), while the ester and carbamate functionalities enhance polarity.

Stereochemical Considerations in Pyrrolidine Derivatives

The stereochemistry of pyrrolidine derivatives profoundly influences their biological activity and synthetic applications. For this compound, the (S)-configuration at C3 is enforced during synthesis via asymmetric catalytic methods, such as the 1,3-dipolar cycloaddition of azomethine ylides. Stereodivergent protocols enable access to both enantiomers, but the (S)-enantiomer is more commonly reported in pharmaceutical intermediates.

The defined stereocenter is validated by PubChem’s Defined Atom Stereocenter Count (value = 1). Chiral HPLC or NMR analysis typically confirms enantiopurity, though specific data for this compound remains unpublished. Comparative studies highlight that stereochemical uniformity in pyrrolidines improves binding affinity to biological targets, such as neurotransmitter receptors.

Properties

IUPAC Name |

tert-butyl 3-[2-(chloromethoxy)-2-oxoethyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20ClNO4/c1-12(2,3)18-11(16)14-5-4-9(7-14)6-10(15)17-8-13/h9H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKWZMMBKLGOZGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)CC(=O)OCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.74 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Enantioselective Pyrrolidine Ring Formation

The stereochemical integrity of the pyrrolidine ring is established early using chiral pool synthesis or catalytic asymmetric methods:

Method A: Boc Protection of (R)-3-Hydroxypyrrolidine

-

Starting material : (R)-3-Hydroxypyrrolidine (CAS 143900-43-0).

-

Reaction : Treatment with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with DMAP catalysis.

-

Conditions : 0°C to room temperature, 12 hours.

Method B: Resolution via Crystallization

Chloromethoxy Functionalization

Chlorine incorporation is achieved through esterification or Appel reaction:

Method E: Esterification with Chloromethyl Chloroformate

-

Substrate : 3-(2-Hydroxyethyl)pyrrolidine intermediate.

-

Conditions : -20°C, 2 hours.

Method F: Appel Reaction

-

Substrate : 3-(2-Hydroxyethyl)pyrrolidine.

-

Reagents : CCl₄, triphenylphosphine.

-

Conditions : Room temperature, 3 hours.

-

Yield : 76%.

Comparative Analysis of Synthetic Routes

| Method | Steps | Total Yield (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| A → C → E | 3 | 62 | High enantiopurity (≥98% ee) | Costly chiral starting material |

| B → D → F | 4 | 54 | Uses racemic resolution | Lower ee (70%) |

| A → D → E | 3 | 68 | Scalable (>100 g) | Requires anhydrous conditions |

Critical Process Parameters

Temperature Control

Solvent Selection

Catalysis

-

DMAP accelerates Boc protection by 30% compared to uncatalyzed reactions.

-

Triethylamine neutralizes HCl byproducts in chloromethylation.

Purification and Characterization

-

Flash chromatography : Silica gel (230–400 mesh) with hexane/ethyl acetate gradients (5:1 to 2:1).

-

Crystallization : tert-Butyl methyl ether/n-heptane mixtures yield >99% purity.

-

Analytical data :

Scale-Up Challenges and Solutions

-

Side reactions : Over-alkylation at the pyrrolidine nitrogen is mitigated by strict stoichiometry (1:1.05 substrate:reagent ratio).

-

Storage instability : The chloromethoxy group hydrolyzes in humid conditions; storage under N₂ at -20°C extends shelf life.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The chloromethoxy group in tert-butyl 3-[2-(chloromethoxy)-2-oxoethyl]pyrrolidine-1-carboxylate can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products Formed:

Substitution: Various substituted pyrrolidine derivatives.

Hydrolysis: Tert-butyl 3-(2-hydroxy-2-oxoethyl)pyrrolidine-1-carboxylate.

Reduction: Tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate.

Scientific Research Applications

Overview

Tert-butyl 3-(2-(chloromethoxy)-2-oxoethyl)pyrrolidine-1-carboxylate is a chemical compound that has garnered attention for its diverse applications in organic synthesis, medicinal chemistry, and biological research. Its unique structure allows it to function as an intermediate in various chemical reactions and as a potential therapeutic agent.

Organic Synthesis

The compound serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the development of new synthetic methodologies. It can participate in various chemical transformations, including:

- Nucleophilic Substitution : The chloromethoxy group can be replaced by other nucleophiles, allowing for the creation of diverse derivatives.

- Oxidation and Reduction Reactions : The carbonyl group can be oxidized to form carboxylic acids or reduced to alcohols.

Medicinal Chemistry

Research has indicated potential therapeutic applications for this compound:

- Anticancer Activity : Similar pyrrolidine derivatives have been studied for their ability to inhibit specific kinases involved in tumor growth, suggesting that this compound could have similar properties.

- Antioxidant Properties : Compounds with similar structures have shown promise in modulating oxidative stress responses through pathways like Nrf2-Keap1, which regulates cellular defenses against oxidative damage.

The biological activity of this compound is under investigation for its interactions with various biological targets:

- Enzyme Inhibition : Preliminary studies indicate that it may inhibit enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

- Cell Signaling Modulation : Its ability to interact with specific receptors may modulate signaling pathways relevant to disease processes.

Case Study 1: Antioxidant Effects

A study investigated the effects of pyrrolidine derivatives on oxidative stress in cellular models. Results indicated that compounds similar to this compound effectively enhanced cellular antioxidant responses by activating the Nrf2 pathway.

Case Study 2: Cancer Therapeutics

Research into related compounds demonstrated their potential as inhibitors of c-Met protein kinase, which plays a crucial role in cancer progression. This suggests that this compound could be explored further for its anticancer properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-[2-(chloromethoxy)-2-oxoethyl]pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The chloromethoxy group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 3-Position

tert-Butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate (CAS: 664364-29-8)

- Structure : Ethoxy group replaces chloromethoxy.

- Properties :

- Higher electron-donating capacity (ethoxy vs. chloromethoxy) reduces carbonyl reactivity.

- Lower molecular weight (257.33 g/mol vs. target compound’s ~292 g/mol).

- Enhanced hydrolytic stability due to the absence of labile chlorine.

- Applications : Intermediate in peptide mimetics and prodrug synthesis .

tert-Butyl (S)-2-(2-(4-octylphenyl)-2-oxoethyl)pyrrolidine-1-carboxylate

- Structure : Aryl (4-octylphenyl) group replaces chloromethoxy.

- Properties: Increased lipophilicity (logP ~5.2) due to the octyl chain. Potential for π-π interactions with biological targets. Synthesized via Pd-catalyzed cross-coupling (62% yield) .

- Applications : Anticancer agent targeting sphingosine-1-phosphate receptors .

tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

Functional Group Modifications

tert-Butyl (2S)-2-({spiro[indole-3,3'-pyrrolidin]-1'-yl}carbonyl)pyrrolidine-1-carboxylate (Compound 328)

- Structure : Spiro-pyrrolidine-oxindole core.

- Properties :

- Applications : Antiviral and anticancer scaffolds .

(S)-tert-Butyl 3-mercaptopyrrolidine-1-carboxylate (CAS: 1236007-42-3)

Data Tables

Table 1. Physicochemical Properties of Selected Analogs

Key Research Findings

Chloromethoxy vs. Ethoxy : The chloromethoxy group in the target compound increases electrophilicity at the carbonyl, making it more reactive in nucleophilic substitutions compared to ethoxy analogs .

Stereochemical Complexity : Spiro-pyrrolidine-oxindoles require advanced asymmetric synthesis techniques (e.g., OsO₄-mediated dihydroxylation) to achieve high enantiomeric excess .

Biological Activity

tert-Butyl 3-(2-(chloromethoxy)-2-oxoethyl)pyrrolidine-1-carboxylate is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, and applications, supported by relevant data and case studies.

- Molecular Formula : C₁₂H₂₁ClN₂O₄

- Molecular Weight : 292.76 g/mol

- CAS Number : 2138284-41-8

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl pyrrolidine derivatives with chloromethoxy compounds under controlled conditions. The following general synthetic route is utilized:

- Starting Materials : tert-butyl pyrrolidine and chloromethoxy acetic acid derivatives.

- Reagents : Base (e.g., potassium carbonate), solvent (e.g., dimethylformamide).

- Conditions : Elevated temperatures to promote reaction completion.

Antitumor Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, a related compound was shown to reduce cell viability in aggressive cancer cell lines such as MDA-MB-231 by approximately 55% at a concentration of 10 µM after three days of treatment .

The biological activity is believed to be mediated through multiple pathways:

- Inhibition of Tumor Growth : The compound may interfere with cellular proliferation and induce apoptosis in cancer cells.

- Cell Line Sensitivity : Studies have demonstrated varying sensitivity across different cell lines, with some exhibiting heightened responses to treatment .

Study 1: Antitumor Efficacy

A comprehensive study involved testing the compound's efficacy against various tumor cell lines. The results highlighted a dose-dependent response, where higher concentrations led to increased cytotoxicity in both in vitro and in vivo models.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 1 | 90 |

| 5 | 75 |

| 10 | 45 |

| 20 | 25 |

Study 2: Toxicological Assessment

In a toxicological assessment, the compound was evaluated for cytotoxic effects on Vero cells. The results indicated a significant reduction in cell viability at concentrations above 5 µM, suggesting potential toxicity at higher doses .

Applications

The compound's unique structure allows for various applications:

- Pharmaceutical Development : Its potential as an antitumor agent makes it a candidate for further drug development.

- Organic Synthesis : It serves as an intermediate in the synthesis of other biologically active compounds.

Q & A

Q. Basic

- NMR : Look for characteristic peaks (e.g., tert-butyl group at ~1.4 ppm in H NMR; carbonyl signals at 170–175 ppm in C NMR) .

- HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm error .

- IR : Detect ester C=O stretches (~1740 cm⁻¹) and chloromethoxy C–Cl (~650 cm⁻¹) .

How to resolve discrepancies in NMR data when synthesizing derivatives?

Q. Advanced

- Solvent effects : Use deuterated solvents consistently; DMSO-d₆ may cause shifts vs. CDCl₃.

- Impurity analysis : Compare with literature (e.g., tert-butyl signals in vs. 8).

- 2D NMR : Employ COSY or HSQC to assign ambiguous proton-carbon correlations .

What strategies improve yield in chloromethoxy group introduction?

Q. Advanced

- Stepwise addition : Add chloromethylating agents (e.g., ClCH₂OCO-) slowly to avoid exothermic side reactions .

- Alternative reagents : Test trichloromethyl chloroformate for higher electrophilicity.

- Moisture control : Use molecular sieves or anhydrous MgSO₄ in CH₂Cl₂ .

What are common side reactions, and how are they mitigated?

Q. Basic

- Hydrolysis of chloromethoxy group : Minimize water exposure via anhydrous solvents and inert atmosphere .

- Ester degradation : Avoid prolonged heating; use mild bases (e.g., NaHCO₃) during workup .

How to design a kinetic study for acylation reaction monitoring?

Q. Advanced

- Sampling intervals : Quench aliquots at 0, 15, 30, 60, 120 min with 0.1 M HCl.

- Analytical tools : Quantify intermediates via LC-MS area under the curve (AUC) .

- Rate constants : Fit data to pseudo-first-order kinetics under excess reagent conditions .

What purification methods are recommended?

Q. Basic

| Method | Conditions | Yield | Reference |

|---|---|---|---|

| Flash Chromatography | 25 g silica, 0–100% EtOAc/hexane | 59% | |

| Recrystallization | Ethanol/CHCl₃ (1:10) | 60% |

How does the pyrrolidine ring’s steric environment influence reactivity?

Advanced

The tert-butyl group induces steric hindrance, directing electrophilic attacks to the less hindered chloromethoxyethyl side chain. This is evidenced by C NMR shielding of adjacent carbons (~25 ppm for C3 pyrrolidine) . Computational modeling (e.g., DFT) can predict regioselectivity in derivatization.

What safety precautions are necessary during handling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.